5-(Furan-3-yl)furan-2-carboxylic acid
Description
Overview of Furan-Based Carboxylic Acids as Research Scaffolds
Furan-based carboxylic acids are a class of organic compounds characterized by a furan (B31954) ring—a five-membered aromatic ring containing one oxygen atom—and a carboxylic acid group. ncert.nic.inwikipedia.org These structures serve as versatile scaffolds in the synthesis of a wide array of more complex molecules. The first furan derivative to be described was 2-furoic acid in 1780. ijabbr.com Furan and its derivatives are key platform chemicals, often derived from biomass, and are used to produce fine chemicals, polymers, and pharmaceuticals. nih.gov
The presence of both the furan ring and the carboxylic acid functional group imparts a dual reactivity that is highly valued in synthetic chemistry. The furan moiety can participate in various reactions, including electrophilic substitution and Diels-Alder reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functional groups. wikipedia.orgsmolecule.com This versatility allows for the construction of diverse molecular architectures.
In medicinal chemistry, furan-based carboxylic acids are integral to the development of new therapeutic agents. They are found in compounds exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. researchgate.net For example, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated notable antibacterial activity. ijabbr.com
Significance of Bis-Furan Systems in Organic and Materials Chemistry Research
In materials science, bis-furan derivatives are explored for the creation of novel polymers. For instance, 2,2′-bifuran-5,5′-dicarboxylic acid has been used as a substitute for bisphenol A in the preparation of bio-based dimethacrylate resins. acs.orgacs.org These furan-based polymers can exhibit desirable properties such as high thermal stability. acs.org The arrangement of the furan rings and their substituents can be tailored to achieve specific material characteristics, opening avenues for the development of advanced, sustainable materials.
The electronic properties of bis-furan systems also make them of interest in the field of organic semiconductors. The extended π-conjugation across the two furan rings can facilitate charge transport, a key requirement for applications in organic thin-film transistors and photovoltaics.
Research Trajectory and Current Knowledge Gaps for 5-(Furan-3-yl)furan-2-carboxylic Acid
This compound is a specific bis-furan compound that, despite its interesting structure, has not been the subject of extensive dedicated research. Much of the available information comes from chemical supplier databases and general literature on related compounds.
The research trajectory for this compound is likely to follow the broader trends in furan chemistry. This would involve its synthesis, characterization, and exploration as a building block for more complex molecules. A significant knowledge gap exists in the detailed understanding of its specific chemical reactivity, physical properties, and potential applications.
Future research could focus on several key areas:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to this compound and thoroughly characterizing its spectroscopic and physical properties.
Polymer Chemistry: Investigating its use as a monomer for the synthesis of novel polyesters, polyamides, or other polymers with unique thermal and mechanical properties.
Medicinal Chemistry: Using it as a scaffold to synthesize new derivatives for biological screening to explore potential therapeutic applications.
Materials Science: Exploring its potential in the development of new organic electronic materials, leveraging the electronic properties of the bis-furan core.
Addressing these knowledge gaps will be crucial to unlocking the full potential of this compound and similar bis-furan structures in various scientific and technological fields.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆O₄ |
| IUPAC Name | This compound |
| CAS Number | 1276591-79-7 |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Furan-2,5-dicarboxylic acid |
| 2,2′-bifuran-5,5′-dicarboxylic acid |
| Furan-2-carboxylic acid |
| 3-Aryl-3-(furan-2-yl)propanoic acid |
| Furfuryl alcohol |
| Furfural (B47365) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H6O4 |
|---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
5-(furan-3-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C9H6O4/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) |
InChI Key |
MJGDYQOIARIHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Furan 3 Yl Furan 2 Carboxylic Acid and Its Analogs
Strategic Approaches to Furan (B31954) Ring Construction with Carboxylic Acid Functionality
The synthesis of furan carboxylic acids can be broadly categorized into two main strategies: building the heterocyclic ring from acyclic precursors (de novo synthesis) or modifying an existing furan molecule.
De Novo Synthesis Pathways (e.g., cyclization strategies)
De novo synthesis offers the advantage of introducing desired substituents and functionalities at specific positions on the furan ring from the outset. One of the most classical and versatile methods for constructing the furan core is the Paal-Knorr furan synthesis . This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. By choosing an appropriately substituted 1,4-dicarbonyl precursor, one can synthesize a variety of substituted furans. For the synthesis of furan-2-carboxylic acids, the starting 1,4-dicarbonyl compound would need to incorporate a masked or protected carboxylic acid group, or a group that can be easily converted to a carboxylic acid, such as an ester or a nitrile.
Another significant cyclization strategy is the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. This method is particularly useful for the synthesis of furans with a variety of substitution patterns. The reaction proceeds through an initial alkylation followed by a cyclization and dehydration sequence. The choice of the β-dicarbonyl component is crucial for incorporating the carboxylic acid functionality into the final furan product.
More contemporary methods often employ transition metal catalysis. For instance, metalloradical cyclization of alkynes with α-diazocarbonyls, catalyzed by cobalt(II) complexes, provides a regioselective route to multisubstituted furans under mild conditions. This approach is notable for its high functional group tolerance, allowing for the direct inclusion of ester groups that can be later hydrolyzed to the desired carboxylic acid.
| De Novo Synthesis Method | Starting Materials | Key Features |
| Paal-Knorr Furan Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization; versatile for substituted furans. |
| Feist-Benary Furan Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base-catalyzed; good for polysubstituted furans. |
| Cobalt-Catalyzed Metalloradical Cyclization | Alkynes, α-Diazocarbonyls | High regioselectivity and functional group tolerance. |
Derivatization of Pre-existing Furan Cores
Alternatively, the target molecule can be synthesized by modifying a readily available furan derivative. This approach is often more direct if a suitable starting furan is commercially available. For the synthesis of 5-(furan-3-yl)furan-2-carboxylic acid, a common strategy would involve the functionalization of a pre-existing furan-2-carboxylic acid or its ester derivative at the 5-position.
One powerful technique is the direct C-H activation and subsequent arylation of the furan ring. However, controlling the regioselectivity of C-H activation can be challenging. A more controlled approach involves the halogenation of the furan-2-carboxylate at the 5-position, followed by a cross-coupling reaction to introduce the furan-3-yl moiety. For instance, methyl 5-bromofuran-2-carboxylate can serve as a key intermediate.
Another strategy involves the oxidative degradation of a furan ring to a carboxylic acid. nih.gov This method can be synthetically useful when a furan ring is used as a surrogate for a carboxy group. nih.gov For example, a molecule containing two furan rings could be selectively oxidized at one of the rings to yield the desired furan carboxylic acid. The choice of oxidizing agent and reaction conditions is critical to achieve the desired selectivity.
Catalytic Transformations in the Synthesis of Substituted Furan Carboxylic Acids
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for constructing complex molecules. The synthesis of this compound heavily relies on catalytic transformations, particularly for forging the crucial furan-furan bond.
Transition Metal-Mediated Coupling Reactions for Furan-Furan Linkages
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds between aromatic and heteroaromatic rings. The Suzuki-Miyaura coupling is a prominent example and is highly applicable to the synthesis of this compound. This reaction typically involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium or nickel catalyst and a base.
In a plausible synthetic route to this compound, methyl 5-bromofuran-2-carboxylate could be coupled with furan-3-boronic acid. orgsyn.orgmit.edu Nickel catalysts have emerged as a cost-effective and highly effective alternative to palladium for such transformations. orgsyn.org For example, bis(tricyclohexylphosphine)nickel(II) chloride has been successfully used to couple 5-bromopyrimidine with furan-3-boronic acid, demonstrating the feasibility of this approach for linking a five-membered heterocycle at the 3-position to another heterocyclic ring. orgsyn.org
The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and purity of the cross-coupling product. The subsequent hydrolysis of the ester group would then yield the final carboxylic acid.
| Coupling Reaction | Catalyst | Coupling Partners | Key Advantages |
| Suzuki-Miyaura Coupling | Palladium or Nickel complexes | Organohalide and Organoboron compound | High functional group tolerance; mild reaction conditions. orgsyn.orgmit.edu |
Biocatalytic Routes for Furan Carboxylic Acid Production
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. While specific enzymes for the direct synthesis of this compound are not yet reported, the principles of biocatalysis can be applied to the synthesis of furan-based building blocks.
For example, the enzymatic oxidation of furfural (B47365) or 5-(hydroxymethyl)furfural (HMF) to the corresponding carboxylic acids is an area of active research. nih.gov Oxidoreductases, such as aldehyde dehydrogenases, can be employed for this transformation. The production of bifuran compounds through biocatalytic means is a developing field, with potential for future applications in the synthesis of complex furan-containing molecules. The lipase-catalyzed synthesis of furan-comprising polyester oligomer diols demonstrates the potential of enzymes in forming linkages involving furan rings. researchgate.net
Electrochemical Synthesis Approaches
Electrochemical synthesis is gaining traction as a sustainable and powerful tool in organic chemistry. By using electricity to drive chemical reactions, it can often avoid the need for harsh reagents and minimize waste. Electrochemical methods can be employed for both the construction of the furan ring and for the coupling of furan moieties.
For instance, the electrochemical oxidation of 2-alkynylphenols can lead to the formation of benzofuran derivatives through an intramolecular cyclization. nih.gov While this is an example of a fused furan system, similar principles could be explored for the synthesis of monocyclic furans.
More relevant to the formation of furan-furan linkages, electrochemical methods can be used to generate radical intermediates that can participate in coupling reactions. The electrochemically-triggered chain reaction for the conversion of furan derivatives showcases the potential of this approach to form new carbon-carbon bonds involving furan rings. researchgate.net Although a direct electrochemical synthesis of this compound has not been described, the ongoing development of electrosynthetic methods suggests that it could be a viable future strategy.
Functional Group Interconversion and Derivatization Strategies
The chemical reactivity of this compound is largely defined by its two key functional components: the carboxylic acid group and the bis-furan scaffold. These sites allow for a variety of transformations to produce a diverse range of derivatives. Strategic manipulation of these functional groups is essential for developing new molecules for applications in materials science and pharmaceuticals.
The carboxylic acid moiety is a versatile handle for derivatization through well-established organic reactions.
Esterification
The conversion of the carboxylic acid to an ester is a common strategy to modify the compound's solubility, reactivity, and physical properties. For furan-based carboxylic acids, several effective esterification methods have been reported. A highly efficient method involves the use of trimethylsilyl chloride (TMSCl) in neat methanol under reflux, which has been successfully applied to produce methyl esters of furandicarboxylic acids in high yields. arkat-usa.orgresearchgate.net Conventional esterification techniques catalyzed by acids like toluene-4-sulfonic acid can sometimes be hindered by the low solubility of the starting furan carboxylic acids. arkat-usa.org
Another approach involves reacting the furan dicarboxylic acid with an alcohol, such as methanol or ethanol, in a CO2-predominant atmosphere at elevated temperatures (e.g., 180°C) and pressures. google.com Furthermore, alkyl esters of furan carboxylic acids can be synthesized from related furan derivatives under the action of iron-containing catalysts. researchgate.net
| Method | Reagents/Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| TMSCl-Mediated | Trimethylsilyl chloride (TMSCl), Methanol | Reflux | 82% | arkat-usa.org |
| High-Pressure CO₂ | Ethanol, CO₂ | 180°C, 400-1600 psig | ~23 wt% | google.com |
| Iron-Catalyzed | CCl₄, Aliphatic Alcohols, Fe(acac)₃ | - | 45-95% | researchgate.net |
Amidation
Amide derivatives are synthesized to explore biological activity and create novel polymer linkages. The formation of amides from furan carboxylic acids can be achieved through the activation of the carboxylic acid followed by reaction with an amine. A common activating agent is 1,1'-carbonyldiimidazole (CDI), which reacts with the furoic acid in a solvent like tetrahydrofuran (B95107) (THF); subsequent addition of an amine yields the desired furan-2-carboxamide. nih.gov
Alternatively, a more traditional and highly effective route proceeds via an acyl halide intermediate. The furan carboxylic acid is first converted to the more reactive acyl chloride, which then readily reacts with a primary or secondary amine to form the corresponding amide. researchgate.netgoogle.com
| Strategy | Key Reagents | Description | Reference |
|---|---|---|---|
| Direct Coupling | 1,1'-Carbonyldiimidazole (CDI), Amine | CDI activates the carboxylic acid, which is then displaced by the amine. | nih.gov |
| Via Acyl Halide | SOCl₂ or PCl₅, Amine | The carboxylic acid is first converted to a highly reactive acyl chloride, which then reacts with the amine. | researchgate.netgoogle.com |
Acyl Halide Formation
Acyl halides are important reactive intermediates that serve as precursors for the synthesis of esters, amides, and other derivatives. The conversion of a carboxylic acid to an acyl chloride is typically achieved by treatment with specific halogenating agents. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and phosphorus(III) chloride (PCl₃). chemguide.co.uk
The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification. chemguide.co.uk For furan-based structures, a high-yield method for producing acyl chlorides such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) involves the treatment of the corresponding precursor aldehydes with tert-butyl hypochlorite. rsc.org
| Reagent | Formula | Byproducts | Reference |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂, HCl | chemguide.co.uk |
| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | chemguide.co.uk |
| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | chemguide.co.uk |
| tert-Butyl Hypochlorite | t-BuOCl | - | rsc.org |
The furan rings in the molecule are electron-rich heterocyclic systems, making them susceptible to electrophilic substitution reactions. The position of substitution is directed by the existing substituents and the inherent reactivity of the furan nucleus, which typically favors substitution at the C5 position (alpha to the oxygen).
Key substitution reactions applicable to the furan rings include:
Arylation: The Meerwein arylation allows for the introduction of an aryl group onto the furan ring. The reaction of furan-2-carboxylic acid with arenediazonium chlorides, catalyzed by copper(II) chloride, yields 5-arylfuran-2-carboxylic acids. researchgate.net This demonstrates a method for functionalizing the C5 position of one of the furan rings.
Halogenation: Direct halogenation of furan can be an aggressive reaction leading to degradation of the ring system. youtube.com More controlled methods are therefore preferred. For instance, bromination of furanone derivatives can be achieved using N-bromosuccinimide (NBS), often in the presence of a radical initiator. unipi.it The addition of bromine across a double bond followed by dehydrobromination is another strategy to introduce a bromine atom onto the furan ring. unipi.it
Nitration and Sulfonation: These classic electrophilic aromatic substitution reactions can also be applied to furan. Nitration can be performed using reagents like acetyl nitrate, while sulfonation can be achieved with a sulfur trioxide-pyridine complex to introduce a sulfonic acid group onto the ring. youtube.com
Hydroarylation: In the presence of a strong Brønsted superacid like trifluoromethanesulfonic acid (TfOH), furan derivatives can undergo hydroarylation, which is a type of Friedel-Crafts reaction, to add an aromatic group across a double bond attached to the ring. mdpi.comnih.gov
| Reaction Type | Reagents | Description | Reference |
|---|---|---|---|
| Arylation | ArN₂⁺Cl⁻, CuCl₂ | Adds an aryl group to the C5 position of the furan ring. | researchgate.net |
| Bromination | N-Bromosuccinimide (NBS) | Introduces a bromine atom onto the furan ring under controlled conditions. | unipi.it |
| Nitration | Acetyl nitrate (CH₃COONO₂) | Introduces a nitro group (NO₂) onto the furan ring. | youtube.com |
| Sulfonation | SO₃-Pyridine complex | Introduces a sulfonic acid group (SO₃H) onto the furan ring. | youtube.com |
Process Optimization and Scale-Up Considerations in Furan Carboxylic Acid Synthesis
The transition from laboratory-scale synthesis to industrial production of furan carboxylic acids, such as the closely related and industrially significant 2,5-furandicarboxylic acid (FDCA), requires significant process optimization and scale-up considerations. mdpi.com The primary goals are to increase yield, improve efficiency, ensure safety, and reduce costs, often by utilizing sustainable feedstocks and processes.
A key advancement in this area is the shift from using edible biomass (like fructose) to non-edible lignocellulosic biomass, which can be converted to platform molecules like furfural. rsc.org One promising scalable route to FDCA involves the carbonate-promoted C-H carboxylation of 2-furoic acid (derived from furfural) with CO₂. rsc.org
Several factors are critical for optimizing and scaling up this synthesis:
Catalyst Selection and Efficiency: For the initial step of converting furfural to furoic acid, heterogeneous gold-based catalysts have shown high yields (95%) under green conditions, using water as a solvent and oxygen as the oxidant at relatively low temperatures and pressures. shokubai.org
Reaction Conditions: In the carboxylation step, the choice of cation in the molten salt mixture is crucial; K+/Cs+ blends have proven effective. rsc.org A critical optimization is the continuous removal of water, a byproduct of the reaction, which is essential to suppress decomposition pathways and drive the reaction to completion. rsc.org Temperature control is also vital to prevent the formation of secondary products. shokubai.org
Reactor Design for Scale-Up: For large-scale production, moving from batch reactors to continuous flow systems can offer significant advantages in control, safety, and efficiency. The carboxylation of furoate has been successfully demonstrated on a 1-mole scale using a fixed-bed flow reactor, achieving an 89% isolated yield of pure FDCA. rsc.org This reactor design facilitates better heat and mass transfer and allows for the efficient removal of byproducts. rsc.org
Product Inhibition: The accumulation of the furan-2,5-dicarboxylate (FDCA²⁻) product can inhibit the carboxylation reaction. Process design must account for this, potentially through continuous removal of the product from the reaction zone. rsc.org
| Consideration | Challenge | Optimization Strategy/Solution | Reference |
|---|---|---|---|
| Feedstock | Reliance on edible biomass (e.g., fructose). | Utilize non-edible lignocellulosic biomass via furfural and 2-furoic acid. | rsc.org |
| Reaction Pathway | Moderate yields and difficult oxidation steps in traditional routes. | Adopt a carbonate-promoted C-H carboxylation route. | rsc.org |
| Byproduct Management | Water produced during carboxylation can cause decomposition. | Continuously remove water from the reaction mixture. | rsc.org |
| Reactor Technology | Batch reactors are difficult to control on a large scale. | Implement fixed-bed flow reactors for continuous processing. | rsc.org |
| Product Inhibition | Accumulation of the dicarboxylate product slows the reaction. | Design processes for efficient product removal. | rsc.org |
Elucidation of Chemical Reactivity and Mechanistic Pathways for 5 Furan 3 Yl Furan 2 Carboxylic Acid
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical transformations.
The decarboxylation of furan-2-carboxylic acids is a known transformation, often proceeding through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com For 5-(Furan-3-yl)furan-2-carboxylic acid, this would involve the protonation of the furan (B31954) ring, typically at the C2 position where the carboxyl group is attached. This is followed by the departure of the carboxylic acid group as carbon dioxide and a proton, leading to the formation of 3,3'-bifuran. The stability of the intermediate cation influences the ease of this reaction. youtube.com Thermal decarboxylation is also a potential pathway, as seen with 2-furoic acid, which can form furan upon heating. researchgate.net The presence of the second furan ring may influence the electronic properties and thus the reaction conditions required for decarboxylation.
Like other carboxylic acids, this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carboxylic acid, leading to a tetrahedral intermediate which then expels a leaving group (typically hydroxide) to form a new carbonyl compound. researchgate.net Common derivatives that can be prepared from the carboxylic acid include esters (via reaction with alcohols in the presence of an acid catalyst), acyl chlorides (using reagents like thionyl chloride), and amides (through reaction with amines, often via the acyl chloride or with the use of coupling agents). researchgate.netscience.gov
Table 1: Examples of Nucleophilic Acyl Substitution Products
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol/H⁺ | Methyl 5-(furan-3-yl)furan-2-carboxylate |
| This compound | Thionyl chloride (SOCl₂) | 5-(Furan-3-yl)furan-2-carbonyl chloride |
The classic Cannizzaro reaction involves the base-induced disproportionation of a non-enolizable aldehyde into a primary alcohol and a carboxylic acid. wikipedia.orgbyjus.com While this compound itself will not undergo this reaction, its precursor aldehyde, 5-(furan-3-yl)furan-2-carbaldehyde, would be a candidate. In the presence of a strong base, one molecule of the aldehyde would be reduced to the corresponding alcohol, [5-(furan-3-yl)furan-2-yl]methanol, while another would be oxidized to form the carboxylate salt of this compound. wikipedia.orgpharmaguideline.com An alternative pathway for the formation of furoic acids from furfural (B47365) is through a Cannizzaro reaction. researchgate.net This type of reaction is a key transformation for furan aldehydes. researchgate.net
Electrophilic Aromatic Substitution on the Furan Rings
Furan is more reactive than benzene (B151609) towards electrophilic aromatic substitution due to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. pearson.com Substitution occurs preferentially at the 2- and 5-positions (the α-positions) because the carbocation intermediate formed by attack at these positions is more stabilized by resonance. pearson.comchegg.commatanginicollege.ac.in
For this compound, the situation is more complex:
The Furan-2-carboxylic Acid Ring: The carboxylic acid group is an electron-withdrawing group and therefore deactivating. Electrophilic attack will be directed to the remaining open α-position (position 5), but this is already substituted. The next most favorable positions are the β-positions (3 and 4). The directing effects of the oxygen (activating, α-directing) and the carboxylic acid (deactivating, meta-directing in a benzene system) are in opposition.
The Furan-3-yl Ring: This ring is attached at a β-position. The most reactive sites on this ring are its own α-positions (positions 2 and 5).
Therefore, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation) would likely occur on the furan-3-yl ring at its 2- or 5-position, as this ring is activated by the alkyl-like substituent (the other furan ring) and lacks a deactivating group. nih.govlibretexts.org Mild reaction conditions are typically required for electrophilic substitutions on furans to avoid polymerization or ring-opening. pearson.commatanginicollege.ac.in
Cycloaddition and Rearrangement Reactions Involving the Furan System
Furan can participate as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. matanginicollege.ac.in The aromatic character of furan is relatively weak, allowing it to undergo addition reactions more readily than more aromatic systems like benzene. matanginicollege.ac.in The presence of substituents on the furan rings of this compound will influence the feasibility and regioselectivity of such reactions. Cycloadditions could potentially occur on either of the furan rings, leading to complex polycyclic structures. For instance, furan derivatives can act as the 2π-component in [8+2] cycloadditions. nih.gov Tandem cycloadditions involving furan rings are also known. nih.gov
Rearrangement reactions, such as the Achmatowicz reaction, are common for furfuryl alcohols, which are derivatives of furan. researchgate.net While not directly applicable to the carboxylic acid, this highlights the versatility of the furan ring in synthetic transformations that lead to other heterocyclic systems.
Redox Chemistry of Furan Carboxylic Acids
The furan ring system can undergo both oxidation and reduction.
Oxidation: Oxidative cleavage of the furan ring is a powerful synthetic tool, as it can be used to unmask a carboxylic acid functionality. organicreactions.orgosi.lv Reagents such as ozone (O₃) or ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) can cleave the furan ring to yield dicarbonyl compounds or carboxylic acids. researchgate.netosi.lv For this compound, selective oxidation of one ring over the other would be a significant challenge. The furan ring bearing the carboxylic acid might be more resistant to oxidation due to the electron-withdrawing nature of the substituent.
Reduction: Catalytic hydrogenation can reduce the furan rings to tetrahydrofuran (B95107) rings. The conditions of the hydrogenation (catalyst, pressure, temperature) would determine the extent of reduction. It is also possible to electrochemically reduce furan derivatives. acs.org The carboxylic acid group can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), though this would typically also reduce the furan rings unless specific protecting group strategies are employed.
Investigation of Reaction Intermediates and Transition States
The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding its chemical behavior and for the rational design of synthetic pathways. While specific experimental or computational studies on the reaction intermediates and transition states of this particular bifuran derivative are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by drawing parallels with well-established principles of furan chemistry and computational studies on related furan and bifuran systems.
The reactivity of the bifuran system in this compound is dictated by the electron-rich nature of the furan rings, making them susceptible to electrophilic attack. The presence of a deactivating, meta-directing carboxylic acid group on one furan ring and the activating effect of the other furan ring as a substituent create a nuanced reactivity profile.
Electrophilic Aromatic Substitution: Key Intermediates
Electrophilic aromatic substitution is a fundamental reaction for furan and its derivatives. The reaction proceeds through a cationic intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the rate and regioselectivity of the reaction.
For a generic electrophilic attack on a furan ring, substitution at the C2 (or C5) position is generally favored over the C3 (or C4) position. This preference is attributed to the greater resonance stabilization of the resulting carbocationic intermediate. When the electrophile attacks the C2 position, the positive charge can be delocalized over three resonance structures, including one where the oxygen atom bears the positive charge, which is a significant stabilizing contributor. In contrast, attack at the C3 position results in an intermediate that is stabilized by only two resonance structures, and the positive charge is not as effectively delocalized onto the oxygen atom.
In the case of this compound, electrophilic attack can occur on either of the two furan rings. The furan ring bearing the carboxylic acid group is deactivated towards electrophilic attack. Conversely, the furan-3-yl substituent on the other ring acts as an activating group. Therefore, electrophilic substitution is more likely to occur on the furan ring that is not substituted with the carboxylic acid.
Computational Insights into Transition States
For electrophilic substitution reactions, the transition state resembles the sigma complex intermediate. Computational models can calculate the activation energy (the energy difference between the reactants and the transition state), providing a quantitative measure of the reaction rate. These calculations consistently show a lower activation energy for attack at the C2/C5 positions of a furan ring compared to the C3/C4 positions, in agreement with experimental observations.
The table below, based on generalized data from computational studies of electrophilic substitution on furan, illustrates the typical relative energy differences.
| Position of Electrophilic Attack | Number of Resonance Structures for Intermediate | Relative Stability of Intermediate | Relative Activation Energy |
| C2/C5 | 3 | Higher | Lower |
| C3/C4 | 2 | Lower | Higher |
Influence of Substituents on Intermediates and Transition States
The substituents on the bifuran core of this compound play a critical role in modulating the stability of intermediates and the energy of transition states.
Carboxylic Acid Group (-COOH): This electron-withdrawing group deactivates the furan ring to which it is attached, making it less nucleophilic. Consequently, the activation energy for electrophilic attack on this ring would be significantly higher. The intermediate formed would be destabilized by the inductive effect of the carboxylic acid group.
Furan-3-yl Group: This group acts as a moderately activating substituent on the other furan ring. Its effect on the stability of the reaction intermediate and the transition state energy would be less pronounced than strongly activating groups like hydroxyl or amino groups, but it would still direct electrophilic attack to the furan ring it is attached to.
Potential Reaction Pathways and Mechanistic Considerations
Beyond simple electrophilic substitution, other reactions involving this compound could proceed through different intermediates and transition states. For instance, reactions involving the carboxylic acid group, such as esterification or amidation, would proceed through tetrahedral intermediates typical for carboxylic acid derivatives.
Decarboxylation of this compound, likely requiring harsh conditions, would proceed through a high-energy transition state involving the cleavage of the C-C bond between the furan ring and the carboxylic acid group. The stability of the resulting carbanion or the concerted nature of the proton transfer would be critical in determining the reaction pathway.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For 5-(Furan-3-yl)furan-2-carboxylic acid, ¹H NMR would reveal the chemical shifts and coupling patterns of the five distinct protons on the bifuran core and the single carboxylic acid proton. The ¹³C NMR spectrum would correspondingly show nine signals for the nine unique carbon atoms in the molecule. The expected chemical shifts are influenced by the electronegativity of the oxygen atoms and the anisotropic effects of the aromatic furan (B31954) rings. The carboxylic acid proton is anticipated to appear as a broad singlet at a significantly downfield chemical shift (typically 10-13 ppm), a characteristic feature of this functional group. oregonstate.edulibretexts.org The protons on the furan rings are expected in the aromatic region (approx. 6.0-8.0 ppm). chemicalbook.comresearchgate.net
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data are illustrative, predicted based on typical values for substituted furans and carboxylic acids. Actual experimental values may vary.)
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity & Expected Coupling |
| 1 | - | ~162 | - |
| 2 | ~12.5 | - | broad singlet (s) |
| 3 | - | ~147 | - |
| 4 | 7.25 | ~120 | doublet (d), J ≈ 3.5 Hz |
| 5 | 6.80 | ~114 | doublet (d), J ≈ 3.5 Hz |
| 6 | - | ~158 | - |
| 7 | - | ~125 | - |
| 8' | 7.90 | ~145 | triplet (t) or dd, J ≈ 1.7, 0.8 Hz |
| 9' | 6.75 | ~110 | doublet of doublets (dd), J ≈ 1.9, 0.8 Hz |
| 10' | - | ~144 | - |
| 11' | 7.50 | ~140 | triplet (t) or dd, J ≈ 1.9, 1.7 Hz |
Proton-proton coupling constants (J-values) in five-membered heterocycles like furan are typically smaller than in benzene (B151609) rings. organicchemistrydata.orgreddit.com Adjacent (³J) and long-range (⁴J or ⁵J) couplings provide crucial connectivity information. organicchemistrydata.orgcdnsciencepub.comresearchgate.net
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For the title compound, COSY would show a cross-peak between H4 and H5, confirming their adjacent relationship on the first furan ring. It would also show correlations between H8', H9', and H11' on the second furan ring, establishing their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. columbia.edu This would definitively link each proton signal (e.g., H4, H5, H8', H9', H11') to its corresponding carbon signal (C4, C5, C8', C9', C11'), simplifying the assignment of the ¹³C spectrum. columbia.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (over two to four bonds), which is critical for piecing together the molecular skeleton. libretexts.org Key expected HMBC correlations for this compound would include:
A correlation from the carboxylic acid proton (H2) to the carbonyl carbon (C1) and the ring carbon C3.
Correlations from H4 to C3, C5, and C6, confirming the structure of the carboxylic acid-bearing ring.
The crucial correlation between H5 on the first ring and C7 and C10' on the second ring, which unambiguously establishes the C6-C7 bond connecting the two furan moieties.
Correlations from H8' to C7, C10', and C11'.
2D-NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing conformational information. For this planar molecule, NOESY would show correlations between adjacent protons, such as H4 and H5, reinforcing the COSY data.
While solution NMR averages molecular tumbling, solid-state NMR (ssNMR) provides information on the molecule in a crystalline or amorphous solid state. For this compound, ssNMR could be used to study crystalline polymorphism, where different crystal packing arrangements would result in distinct NMR spectra. Furthermore, it can probe intermolecular interactions, such as the hydrogen-bonding dimers commonly formed by carboxylic acids, which would be evident from changes in the chemical shifts of the carboxyl carbon and proton.
Deuterium (²H or D) labeling is a simple yet effective technique for identifying exchangeable protons, such as those in hydroxyl or carboxylic acid groups. studymind.co.uk In a D₂O exchange experiment, a small amount of deuterium oxide is added to the NMR sample. nanalysis.com The acidic proton of the carboxylic acid group (H2) would rapidly exchange with deuterium. Since deuterium is not observed in ¹H NMR, the signal originally seen around 12.5 ppm would disappear. libretexts.orgnanalysis.com This confirms the presence and location of the carboxylic acid functional group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to be dominated by a very broad absorption band from 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. pressbooks.puborgchemboulder.com A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is also expected. Because the carbonyl is conjugated with the furan ring, this band would likely appear between 1690-1710 cm⁻¹. msu.edu Other characteristic bands would include C=C and C-O stretching from the furan rings and various C-H bending and stretching vibrations. researchgate.netnih.govresearchgate.net
Raman Spectrometry: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. europub.co.uk While the O-H stretch is typically weak in Raman, the C=C and other symmetric vibrations of the furan rings are often strong, providing clear signals for the aromatic core. chemicalpapers.comglobalresearchonline.net
Predicted Vibrational Frequencies for this compound (Note: Data are illustrative, predicted based on typical values for furan and carboxylic acid moieties.)
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| O-H stretch (H-bonded) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H stretch (furan) | 3100-3150 | 3100-3150 | Medium |
| C=O stretch (conjugated) | 1690-1710 | 1690-1710 | Strong |
| C=C stretch (furan rings) | 1500-1600 | 1500-1600 | Medium-Strong |
| C-O stretch (acid) | 1210-1320 | Variable | Strong (IR) |
| C-O-C stretch (furan rings) | 1020-1225 | Variable | Strong (IR) |
| C-H out-of-plane bend | 750-900 | Variable | Strong (IR) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₆O₄), the molecular ion peak [M]⁺• would be expected at m/z = 178.
Upon ionization, the molecular ion can undergo fragmentation. Plausible fragmentation pathways for this molecule, based on studies of similar compounds, include: acs.orgimreblank.ch
Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to an ion at m/z 161.
Decarboxylation (loss of CO₂): [M - 44]⁺, resulting in a bifuran cation at m/z 134.
Loss of carbon monoxide (CO): [M - 28]⁺, a common fragmentation for furan rings, leading to an ion at m/z 150. researchgate.neted.ac.uk
Cleavage of the bifuran linkage: This could lead to various furan-containing fragment ions.
While standard MS provides integer mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion to several decimal places. chimia.chacs.org This high accuracy allows for the unambiguous determination of a molecule's elemental formula. researchgate.netacs.org For this compound, the exact mass can be calculated from the precise masses of its constituent atoms (C, H, O).
Calculated Exact Mass of C₉H₆O₄: 178.02661 u
An experimental HRMS measurement yielding a value extremely close to this calculated mass (typically within 5 ppm) would confirm the elemental formula C₉H₆O₄, distinguishing it from other possible formulas with the same nominal mass of 178, such as C₁₀H₈N₂O (exact mass 178.06366 u). uci.edu
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules. It involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering profound insights into its structural connectivity.
For this compound, MS/MS analysis would be instrumental in confirming its bifuran structure and the position of the carboxylic acid group. In a typical experiment, the molecule would first be ionized, likely forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, depending on the ionization mode (positive or negative).
In positive-ion mode, the fragmentation of the [M+H]⁺ ion would likely proceed through several key pathways:
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) or H₂O and CO (46 Da) is a common fragmentation pathway for carboxylic acids.
Furan Ring Cleavage: The furan rings themselves can undergo characteristic fragmentation. Studies on the fragmentation of the furan molecule have shown that processes can be initiated that lead to the breaking of C-C or C-O bonds. ed.ac.uk
Cleavage of the Inter-ring Bond: The bond connecting the two furan rings could also cleave, leading to ions corresponding to the individual furan moieties.
In negative-ion mode, dissociative electron attachment studies on similar molecules like 2-furoic acid have shown that a rich fragmentation pattern can be expected. acs.org The most prominent fragmentation channel is often the loss of a hydrogen atom to produce the [M-H]⁻ anion. acs.org Further fragmentation could involve the loss of the entire carboxylic group (COOH•) or ring-opening reactions. acs.org
By carefully analyzing the masses of the resulting product ions, a detailed fragmentation map can be constructed, allowing for the unambiguous confirmation of the structure of this compound.
X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and torsion angles, and it is the primary method for the unambiguous determination of a molecule's absolute configuration. nih.gov For a molecule like this compound, which is achiral, X-ray crystallography would serve to definitively confirm its planar structure and provide insights into its solid-state packing.
The process involves growing a high-quality single crystal of the compound, which can be the rate-limiting step in the analysis. nih.gov This crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected on a detector. youtube.com By analyzing the positions and intensities of the diffracted spots, the electron density map of the molecule can be calculated, and from this, an atomic model is built and refined. youtube.com
While the crystal structure for this compound is not publicly documented, data from similar furan-containing carboxylic acids can illustrate the type of information obtained. For example, the crystallographic data for a related compound provides detailed parameters about the crystal system and unit cell dimensions.
Example Crystallographic Data for a Related Furan Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 21/c |
| a (Å) | 7.095(12) |
| b (Å) | 11.374(19) |
| c (Å) | 11.66(2) |
| α (°) | 90 |
| β (°) | 100.46(3) |
| γ (°) | 90 |
| Volume (ų) | 925.5(3) |
| Z | 4 |
Note: This data is for a different compound and is presented for illustrative purposes only. mdpi.com
From a successful crystallographic analysis of this compound, one would obtain precise measurements of the C-C and C-O bond lengths within the furan rings, the geometry of the carboxylic acid group, and the dihedral angle between the two furan rings. Furthermore, the analysis would reveal the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking between the furan rings, which dictate the crystal packing arrangement. nih.gov
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be crucial analytical tools.
HPLC is a primary method for determining the purity of non-volatile or thermally sensitive compounds like carboxylic acids. dgaequipment.com A reliable HPLC method allows for the separation of the target compound from starting materials, by-products, and other impurities.
For furan derivatives, reverse-phase HPLC is commonly employed, using a C18 column as the stationary phase. nih.gov The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as acetonitrile or methanol. nih.govshimadzu.com
Advanced detection methods enhance the power of HPLC analysis. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector can provide UV-Vis spectra for each peak, aiding in peak identification and purity assessment. waters.com Coupling HPLC with a mass spectrometer (LC-MS) provides even greater specificity, yielding both the retention time and the mass-to-charge ratio of the analyte, which is a powerful combination for confirming the identity of the main peak and any impurities.
Illustrative HPLC Conditions for Furan Carboxylic Acid Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 254 nm |
| Injection Volume | 10 µL |
Note: This is a general method and would require optimization for the specific analysis of this compound. nih.govshimadzu.com
Gas chromatography is a high-resolution separation technique, but it is generally suited for volatile and thermally stable compounds. gcms.cz Carboxylic acids, due to their polarity and propensity for hydrogen bonding, often exhibit poor peak shape and low volatility, making their direct analysis by GC challenging. colostate.edu
To overcome these limitations, derivatization is typically required. colostate.edu This process involves chemically modifying the carboxylic acid group to form a less polar and more volatile derivative. Common derivatization strategies for carboxylic acids include:
Esterification: Reaction with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst to form the corresponding ester (e.g., methyl ester). gcms.cz Reagents like BF₃-methanol are often used.
Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ester. colostate.edu
Once derivatized, the compound can be readily analyzed by GC-MS. The sample is injected into a heated inlet, vaporized, and separated on a capillary column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. mdpi.com The combination of the retention time from the GC and the mass spectrum from the MS allows for highly confident identification and quantification of the target compound and any volatile impurities. researchgate.net The mass spectrum of the derivatized compound will show a characteristic molecular ion and fragmentation pattern, which can be used to confirm the structure. nist.gov
Computational and Theoretical Investigations of 5 Furan 3 Yl Furan 2 Carboxylic Acid
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 5-(Furan-3-yl)furan-2-carboxylic acid. These methods offer a molecular-level understanding of its behavior.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of furan-containing compounds. For molecules like this compound, DFT calculations can determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability.
In similar furan (B31954) derivatives, DFT studies have shown that the HOMO is typically distributed over the electron-rich furan rings, while the LUMO is often localized on the carboxylic acid group and the adjacent furan ring. This separation of frontier orbitals suggests potential sites for electrophilic and nucleophilic attack. The energetics of different conformations, such as the relative rotation of the two furan rings, can also be calculated to predict the most stable geometries.
Table 1: Illustrative DFT-Calculated Electronic Properties of a Bifuran Carboxylic Acid
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -1580 Hartree |
Note: This data is representative of typical values for similar compounds and is for illustrative purposes.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for analyzing electronic properties. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be used to refine the understanding of electron correlation effects in this compound. These calculations can yield precise values for properties such as electron density, electrostatic potential, and charge distribution on individual atoms. Such analyses are critical for understanding how the molecule interacts with its environment.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred conformations and the nature of intermolecular interactions in different environments (e.g., in solution or in a crystal lattice).
Molecular Modeling and Docking Studies for Binding Interactions (e.g., enzyme active sites)
Molecular modeling and docking are computational techniques used to predict the binding orientation and affinity of a ligand to a target receptor, such as an enzyme's active site. Given that many furan derivatives exhibit biological activity, docking studies of this compound could identify potential protein targets and elucidate its mechanism of action at a molecular level.
In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the active site of the enzyme, and its binding energy is calculated based on various interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The results can guide the design of more potent and selective inhibitors.
Table 2: Example of Molecular Docking Results for a Furan-Based Ligand with a Target Enzyme
| Parameter | Value |
| Binding Energy | -8.2 kcal/mol |
| Hydrogen Bonds | 2 (with Ser23, Gly25) |
| Hydrophobic Interactions | Trp86, Phe102 |
| Interacting Residues | Ser23, Gly25, Trp86, Phe102, Ala103 |
Note: This table illustrates the type of data obtained from a molecular docking study and is not specific to this compound.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra. For instance, DFT and time-dependent DFT (TD-DFT) calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
The calculated vibrational frequencies in the IR spectrum can be assigned to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid or the breathing modes of the furan rings. Similarly, predicted ¹H and ¹³C NMR chemical shifts can help in the assignment of peaks in experimental NMR spectra.
Reaction Pathway Exploration and Transition State Characterization
Computational methods are invaluable for exploring potential reaction pathways and characterizing the transition states of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanisms and calculate activation energies, which determine the reaction rates.
For example, the decarboxylation of this compound or its esterification could be studied computationally. DFT calculations can be used to locate the transition state structures for these reactions and determine their energies. This information is crucial for understanding the reactivity of the molecule and for optimizing reaction conditions in synthetic applications.
Advanced Applications and Functional Materials Development
Integration into Polymeric Systems: Monomer and Building Block Utility
5-(Furan-3-yl)furan-2-carboxylic acid serves as a promising monomer for incorporation into various polymeric systems, particularly polyesters and polyamides. Its utility is analogous to other furan-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), which is a well-studied bio-based alternative to terephthalic acid. mdpi.comgoogle.com The presence of the carboxylic acid group allows for polycondensation reactions with diols or diamines to form furan-based polymers. These polymers are of significant interest as they can be derived from renewable resources, offering a more sustainable alternative to petroleum-based plastics. acs.org
The integration of the this compound moiety into a polymer backbone is expected to impart specific properties to the resulting material. The bifuran structure contributes to the rigidity of the polymer chain, which can lead to enhanced thermal stability and mechanical strength. Furan-containing polymers have been noted for their unique characteristics, including high thermal resistance and chemical inertness. acs.org The reactivity of the furan (B31954) ring itself can be exploited for further modifications, such as cross-linking through Diels-Alder reactions, which can be used to create thermosetting resins. acs.org
Research into furan-based polyesters has demonstrated that their properties can be tailored by the choice of the comonomer. For instance, reaction with different diols can alter the glass transition temperature, melting point, and crystallinity of the resulting polyester. While specific data for polymers derived from this compound is not extensively documented, the principles established for other furan-based polyesters would apply.
| Polymer Type | Potential Co-monomer | Anticipated Properties | Potential Applications |
|---|---|---|---|
| Polyester | Ethylene glycol, 1,4-butanediol | High thermal stability, good mechanical strength | Packaging materials, fibers, engineering plastics |
| Polyamide | Hexamethylenediamine | High-performance fibers, specialty plastics | Automotive components, textiles |
| Thermosetting Resin | Cross-linking agents (e.g., dienophiles) | Excellent chemical resistance, high rigidity | Composites, coatings |
Role in Supramolecular Chemistry and Self-Assembly
The molecular structure of this compound is well-suited for applications in supramolecular chemistry and the design of self-assembling systems. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming predictable and robust intermolecular interactions. youtube.comrsc.org This can lead to the formation of well-ordered supramolecular structures, such as dimers, chains, or more complex networks in the solid state. The planarity of the bifuran system can facilitate π-π stacking interactions, further directing the self-assembly process.
While the specific crystal engineering of this compound is not widely reported, the principles of supramolecular assembly of carboxylic acids are well-established. The formation of hydrogen-bonded dimers is a common motif for carboxylic acids. quora.com In the case of this bifuran compound, these interactions can lead to the creation of extended one-dimensional, two-dimensional, or three-dimensional architectures.
Furthermore, this compound can act as a ligand for the construction of metal-organic frameworks (MOFs). acs.orgbldpharm.com The carboxylic acid can coordinate to metal ions or clusters, while the bifuran unit can act as a rigid spacer, leading to porous materials with potential applications in gas storage, separation, and catalysis. The use of furan-based linkers in MOFs is an active area of research, with the potential to create novel materials with tailored properties. researchgate.netacs.org
Application as Precursors for Advanced Organic Materials (e.g., low dielectric constant materials)
Furan-containing compounds are increasingly being explored as precursors for advanced organic materials with specialized electronic and optical properties. The incorporation of furan rings into polymer backbones can lead to materials with low dielectric constants, which are desirable for applications in microelectronics as insulating layers to reduce signal delay and power consumption. The lower polarity of the furan ring compared to other aromatic systems can contribute to a reduction in the dielectric constant of the material. Research has shown that introducing furan moieties into high-performance polymers like poly(aryl ether ketone) can result in materials with low dielectric constants and low dielectric loss.
The rigid and conjugated structure of this compound makes it a candidate for the synthesis of such materials. Polymers derived from this monomer could exhibit the necessary thermal and mechanical stability for microelectronic applications, coupled with beneficial dielectric properties.
Development of Novel Chemical Probes and Reagents
The furan scaffold is a versatile platform for the development of novel chemical probes and reagents due to its unique electronic properties and reactivity. Furan derivatives have been successfully employed in the design of fluorescent probes for the detection of metal ions and for bioimaging. nih.govresearchgate.netresearchgate.net The fluorescence properties of these probes can be tuned by modifying the substituents on the furan ring.
While specific applications of this compound as a chemical probe have not been extensively documented, its structure suggests potential in this area. The bifuran system provides a conjugated π-system that can serve as a fluorophore. The carboxylic acid group offers a convenient handle for further functionalization, allowing for the attachment of recognition units for specific analytes or for tuning the solubility and photophysical properties of the probe. For example, the carboxylic acid could be converted to an ester or an amide to link it to other molecules. nih.govmdpi.com The furan ring itself can participate in various chemical reactions, making it a useful synthon in organic synthesis for the construction of more complex molecules. acs.orgnumberanalytics.com
| Probe Type | Design Principle | Potential Application |
|---|---|---|
| Fluorescent Probe | Modification of the bifuran fluorophore with recognition moieties | Detection of metal ions, pH sensing, bioimaging |
| Chemosensor | Changes in optical or electronic properties upon binding to an analyte | Environmental monitoring, clinical diagnostics |
| Synthetic Reagent | Utilization of the furan rings and carboxylic acid for further reactions | Synthesis of complex organic molecules and pharmaceuticals |
Utilization in Catalyst Design and Development
Furan derivatives have shown promise in the field of catalysis, both as catalysts themselves and as ligands for metal-based catalysts. The oxygen atom in the furan ring can act as a coordinating atom for metal centers, and the aromatic system can be functionalized to create multidentate ligands. These ligands can be used to stabilize and modulate the reactivity of transition metal catalysts used in a variety of organic transformations.
Patents have described the use of imino furan units in ligands for metal complexes that are active as catalysts for the polymerization of olefins. This highlights the potential of furan-containing molecules to serve as platforms for the development of new catalyst systems. The structure of this compound, with its two furan rings and a carboxylic acid group, offers multiple potential coordination sites for metal ions. This could allow for the design of novel catalysts with unique reactivity and selectivity. For instance, the carboxylic acid could be used to anchor the molecule to a solid support, creating a heterogeneous catalyst that can be easily separated from the reaction mixture.
Sustainability and Green Chemistry Principles in the Research of 5 Furan 3 Yl Furan 2 Carboxylic Acid
Biomass-Derived Feedstocks and Renewable Synthesis Pathways
The foundation of a green synthetic process for furan-based molecules is the use of renewable raw materials. Lignocellulosic biomass, which includes agricultural residues (e.g., corn stover, sugarcane bagasse), forestry waste, and dedicated energy crops, is an abundant and non-edible source of carbohydrates. nih.goveuropeanplasticisers.eu These complex biopolymers—cellulose, hemicellulose, and lignin—can be deconstructed into simpler sugar platforms, which are the primary building blocks for furan (B31954) synthesis. nih.govmdpi.com
The typical pathway involves:
Deconstruction of Biomass : Acid- or enzyme-catalyzed hydrolysis breaks down cellulose and hemicellulose into C6 (glucose, fructose) and C5 (xylose) sugars, respectively. nih.govmdpi.com
Conversion to Furan Platforms : These sugars are then dehydrated to produce key furan platform molecules. C6 sugars yield 5-hydroxymethylfurfural (HMF), while C5 sugars produce furfural (B47365). acs.orgacs.org
Synthesis of Furan Carboxylic Acids : Furfural and HMF serve as versatile intermediates that can be catalytically converted to a variety of furan carboxylic acids. For instance, FDCA is primarily synthesized from the oxidation of HMF. acs.orgresearchgate.net Pathways to synthesize asymmetric molecules like 5-(furan-3-yl)furan-2-carboxylic acid would involve more complex coupling and functionalization strategies, but the initial furan rings would originate from these same biomass-derived platforms.
Recent advancements focus on creating integrated biorefineries where biomass is efficiently converted into a spectrum of valuable products, minimizing waste and maximizing resource utilization.
Eco-Friendly Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions is critical to the environmental impact of a chemical process. Green chemistry principles favor catalysts that are highly selective, efficient, and recyclable, operating under mild conditions (lower temperature and pressure) to reduce energy consumption. rmit.edu.au
Catalytic Approaches:
Biocatalysis : The use of enzymes and whole-cell microorganisms is a cornerstone of green synthesis. nih.gov Biocatalysts operate under mild aqueous conditions, exhibit high selectivity, and reduce the formation of byproducts. mdpi.com For example, genetically engineered microbes like Pseudomonas putida have been developed to express enzymes like 5-hydroxymethylfurfural oxidase (HMFO) for the conversion of HMF to FDCA. nih.gov Enzymatic cascades are being designed for one-pot syntheses, converting HMF into derivatives like 5-(aminomethyl)furan-2-carboxylic acid, showcasing the potential for complex furan structures. nih.gov
Heterogeneous Catalysis : Solid catalysts are preferred over homogeneous ones because they are easily separated from the reaction mixture and can be reused, minimizing waste. Research has focused on moving away from expensive and toxic noble metals (e.g., platinum, palladium) towards more abundant and less toxic base metals like manganese, cobalt, copper, and iron. frontiersin.orgrsc.org For instance, Co-Mn mixed oxide catalysts have been successfully used for the oxidation of furfural to furoic acid. rmit.edu.au
Metal-Free Catalysis : To completely avoid issues of metal leaching and toxicity, metal-free catalytic systems have been developed. One notable example is a system using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF) with oxygen, which efficiently converts HMF to FDCA with a high yield. nih.gov
The table below summarizes various catalytic systems used in the oxidation of furan aldehydes, illustrating the trend towards greener alternatives.
| Catalyst System | Substrate | Product | Yield | Reaction Conditions | Reference |
| Ru/C (5wt%) | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | >93% | 120°C, 4 bar O₂, 4h | rmit.edu.au |
| Ruthenium Pincer Complex | Furfural | 2-Furoic Acid | >95% | Alkaline water, 48h | acs.orgexlibrisgroup.com |
| Engineered P. putida S12 | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | ~70% | Whole-cell biocatalysis, 24h | nih.gov |
| NaOtBu/DMF | 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 80.85% | 45°C, 6h, O₂ balloon | nih.gov |
| Co-Mn Mixed Oxides | Furfural | 2-Furoic Acid | 73% | 110°C, 15 bar O₂, 12h | rmit.edu.au |
Solvent Minimization and Alternative Solvent Technologies
Solvents constitute a significant portion of the mass in many chemical processes and are a major source of waste and environmental pollution. thieme-connect.com Green chemistry encourages the minimization of solvent use or the replacement of conventional petroleum-based solvents with safer, more sustainable alternatives. sigmaaldrich.com
Strategies for Greener Solvent Use:
Solvent-Free Reactions : Performing reactions in the absence of a solvent is the ideal green approach, as it eliminates all solvent-related waste.
Water as a Solvent : Water is a non-toxic, non-flammable, and abundant solvent. Catalytic systems, particularly those involving enzymes or specially designed metal complexes, are increasingly being developed to function efficiently in aqueous media. acs.orgexlibrisgroup.com
Bio-Based Solvents : Solvents derived from biomass are gaining traction as renewable and often less toxic replacements for petroleum-derived solvents. rsc.orgrsc.org Examples include 2-methyltetrahydrofuran (2-MeTHF), derived from corncobs, and cyclopentyl methyl ether (CPME), which are greener alternatives to solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. rsc.org
Deep Eutectic Solvents (DESs) and Ionic Liquids (ILs) : These are classes of solvents with low volatility, high thermal stability, and tunable properties. nih.gov They have been effectively used in the dissolution and conversion of lignocellulosic biomass into furan derivatives. nih.gov
The following table highlights some green solvent alternatives and their potential applications in furan chemistry.
| Solvent | Type | Origin | Key Advantages | Potential Application | Reference |
| Water | Protic | Natural | Non-toxic, non-flammable, abundant | Biocatalysis, oxidation reactions | acs.orgexlibrisgroup.com |
| 2-Methyltetrahydrofuran (2-MeTHF) | Ether | Bio-based (corncobs, bagasse) | Renewable, good performance in organometallic reactions | Replacement for THF | rsc.org |
| Cyclopentyl Methyl Ether (CPME) | Ether | Petrochemical (greener profile) | Resists peroxide formation, hydrophobic | Replacement for THF, MTBE, Dioxane | |
| Ethanol | Alcohol | Bio-based (fermentation) | Renewable, biodegradable | General purpose green solvent | sigmaaldrich.com |
| Deep Eutectic Solvents (DESs) | Ionic Liquid Analogue | Bio-based components (e.g., choline chloride, oxalic acid) | Low toxicity, biodegradable, effective in biomass dissolution | Lignocellulose pretreatment and conversion | nih.gov |
Waste Reduction and Atom Economy in Synthetic Routes
A core principle of green chemistry is the design of synthetic processes that maximize the incorporation of all materials used in the process into the final product. researchgate.net This concept is quantified by metrics like atom economy and the E-factor (Environmental Factor).
Atom Economy calculates the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, indicating how efficiently atoms are utilized. Addition and rearrangement reactions are inherently high in atom economy (approaching 100%), while substitution and elimination reactions generate stoichiometric byproducts, lowering atom economy.
E-Factor is a more holistic metric, defined as the total mass of waste generated per unit mass of product. It accounts for solvent losses, catalyst and reagent waste, and byproduct formation. A lower E-factor signifies a greener process.
In the context of furan carboxylic acid synthesis, pathways are being designed to improve these metrics. For example, the direct carboxylation of 2-furoic acid using CO₂ to produce FDCA is a highly atom-economical route, as it incorporates a greenhouse gas directly into the product molecule. researchgate.net Biocatalytic routes often have better E-factors due to milder conditions and reduced downstream processing waste. mdpi.com
Life Cycle Assessment Considerations for Furan Carboxylic Acid Production
Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to processing, use, and disposal ("grave"). p6technologies.commdpi.com For bio-based chemicals like this compound, LCA provides crucial insights into their true sustainability compared to their petroleum-based counterparts. supergen-bioenergy.net
Key considerations in the LCA of furan carboxylic acids include:
Feedstock Sourcing : The environmental impact of cultivating and harvesting biomass, including land use change, water consumption, and fertilizer use, must be accounted for. europa.eu Using waste biomass significantly reduces these impacts compared to dedicated energy crops. hilarispublisher.com
End-of-Life : The potential for furan-based polymers to be recycled or biodegraded is a significant advantage. furious-project.eu LCA helps quantify the benefits of these end-of-life scenarios compared to landfilling or incineration of petroleum-based plastics.
LCAs have shown that while bio-based chemicals have the potential for significant greenhouse gas reductions, the specific production pathway is paramount. supergen-bioenergy.netmanchester.ac.uk An inefficient, energy-intensive process can negate the benefits of using a renewable feedstock. Therefore, continuous process optimization guided by LCA is essential for the development of truly sustainable furan-based chemicals and materials. furious-project.eugminsights.com
Q & A
Q. Key Parameters :
- Catalyst selection : Homogeneous catalysts (e.g., Pd or Cu) improve regioselectivity in cross-coupling steps .
- Temperature control : Oxidation reactions often require precise heating (e.g., 60–80°C) to avoid side products like decarboxylation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
How can spectroscopic methods (NMR, MS) be used to confirm the structure of this compound?
Basic Research Question
- ¹H/¹³C NMR :
- Protons on the furan rings appear as distinct doublets (δ 6.0–7.5 ppm). The carboxylic acid proton is typically a broad singlet (δ ~12.5 ppm) .
- Substituent effects (e.g., ethyl or formyl groups) shift signals predictably (e.g., ethyl groups at δ 1.2–2.5 ppm) .
- Mass Spectrometry (MS) :
- Molecular ion peaks ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ from the carboxylic acid group) align with calculated molecular weights (e.g., 140.14 g/mol for ethyl-substituted analogs) .
What are the stability considerations for this compound under varying pH and temperature conditions?
Basic Research Question
- pH sensitivity : The carboxylic acid group may undergo decarboxylation under strongly acidic or basic conditions. Neutral pH (6–8) is recommended for storage .
- Thermal stability : Decomposition occurs above 150°C; short-term heating (<100°C) during synthesis is tolerated .
- Light sensitivity : Store in amber vials to prevent photodegradation of the furan ring .
How can researchers optimize reaction conditions to address low yields in the synthesis of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading, solvent ratio, and reaction time .
- Catalyst screening : Compare Pd, Cu, and enzyme catalysts for cross-coupling efficiency (e.g., PdCl₂(PPh₃)₂ in ).
- In situ monitoring : Employ techniques like FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
How should contradictory spectral data (e.g., unexpected NMR shifts) be analyzed for this compound?
Advanced Research Question
- Reference validation : Compare with structurally similar compounds (e.g., 5-ethylfuran-2-carboxylic acid in or 5-formyl derivatives in ).
- Computational validation : Use DFT calculations (e.g., Gaussian software) to predict NMR chemical shifts and identify discrepancies .
- Isotopic labeling : Introduce ¹³C or ²H labels to trace signal origins in complex spectra .
What computational approaches predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Advanced Research Question
- DFT studies : Calculate Fukui indices to identify nucleophilic (furan oxygen) and electrophilic (carboxylic acid carbon) sites .
- Molecular docking : Model interactions with enzymes or receptors to predict bioactivity (e.g., furan rings as hydrogen bond acceptors) .
- Solvent effects : Use COSMO-RS simulations to assess solvation energy and reaction feasibility in different media .
What strategies are used to evaluate the biological activity of this compound derivatives?
Advanced Research Question
- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or acetylcholinesterase, leveraging the furan ring’s electron-rich nature .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess viability at varying concentrations .
- ADMET profiling : Predict pharmacokinetics using software like SwissADME, focusing on carboxylic acid bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
